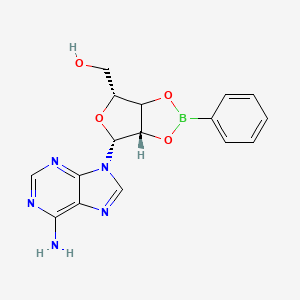

Adenosine-2',3'-O-phenylboronate

Description

Properties

IUPAC Name |

[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYKHPDTEBVOAG-ZIWBQIBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675537 | |

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4710-68-3 | |

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boronate Protection Under Acidic Conditions

In this method, adenosine reacts with phenylboronic acid in a solvent system that facilitates dehydration, typically employing methanol or dimethylformamide (DMF) with a catalytic acid. For example, a protocol adapted from carbohydrate-phenylboronic acid adduct synthesis involves stirring adenosine (1 equiv) with phenylboronic acid (2–3 equiv) in methanol at pH 5.0–6.0 for 12–24 hours. The excess boronic acid ensures complete conversion, while the mildly acidic pH promotes esterification without hydrolyzing the boronate intermediate.

Key parameters :

Temporary Protection for Regioselective Functionalization

This compound is frequently employed as a transient protecting group to direct reactions to the 5'-hydroxyl group. As demonstrated in regioselective glycosylation studies, the 2',3'-O-boronate group blocks reactivity at these positions, enabling selective modification of the 5'-OH. After functionalization, the boronate is removed via hydrolysis under neutral or basic conditions.

Detailed Synthetic Procedures

Standard Protocol for Boronate Ester Synthesis

Adapted from Lorke’s method for carbohydrate-boronate adducts:

-

Reagents :

-

Adenosine (1.0 g, 3.74 mmol)

-

Phenylboronic acid (0.91 g, 7.48 mmol)

-

Methanol (50 mL)

-

Acetic acid (0.1 mL, for pH adjustment)

-

-

Procedure :

-

Dissolve adenosine and phenylboronic acid in methanol.

-

Adjust pH to 5.5 using acetic acid.

-

Stir at 25°C for 18 hours under nitrogen.

-

Concentrate under reduced pressure and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

-

Solid-Phase Synthesis for Scalable Production

A modified protocol using solid-phase extraction (SPE) cartridges, inspired by nucleotide purification methods:

-

Immobilization : Load the crude reaction mixture onto a phenylboronic acid (PBA)-functionalized SPE cartridge.

-

Washing : Remove unreacted adenosine with 250 mM ammonium acetate in methanol.

-

Elution : Recover the product using 20% formic acid in methanol, followed by neutralization and lyophilization.

Advantages :

Reaction Optimization and Mechanistic Insights

pH-Dependent Binding Affinity

The binding equilibrium between adenosine and phenylboronic acid follows the equation:

At pH < 6.0, the trigonal boronic acid (sp²) predominates, favoring esterification. Above pH 7.0, the tetrahedral boronate (sp³) forms, which exhibits weaker binding. This pH sensitivity necessitates precise control during synthesis.

Solvent and Temperature Effects

-

Methanol : Maximizes boronate stability but slows reaction kinetics.

-

DMF : Accelerates the reaction but risks byproduct formation at elevated temperatures.

-

Optimal Temperature : 25–37°C; higher temperatures promote hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Applications and Stability Considerations

Chemical Reactions Analysis

Types of Reactions

Adenosine-2’,3’-O-phenylboronate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions involving Adenosine-2’,3’-O-phenylboronate are less common.

Substitution: The compound can participate in substitution reactions, particularly involving the phenylboronate group.

Common Reagents and Conditions

Common reagents used in reactions with Adenosine-2’,3’-O-phenylboronate include:

Phenylboronic acid: Used in the synthesis and functionalization of the compound.

Dimethyl sulfoxide (DMSO): Used as a solvent in polymerization reactions.

Major Products Formed

The major products formed from reactions involving Adenosine-2’,3’-O-phenylboronate depend on the specific reaction conditions. For example, binding to thermosensitive copolymers can result in complexes with significant interaction between adenosine and phenylboronate groups.

Scientific Research Applications

Prodrug Activation Mechanisms

One of the significant applications of adenosine-2',3'-O-phenylboronate is in the development of prodrugs. Research has demonstrated an enzyme-independent activation mechanism involving boron-based compounds, specifically benzoxaboroles. These compounds cyclize with the adenosine ribose at physiological concentrations, leading to the formation of active molecules that can effectively target specific enzymes like leucyl-tRNA synthetase (LeuRS) .

Key Findings:

- Mechanism: The cyclization process enhances the solubility and permeability of drugs.

- Efficacy: Demonstrated effectiveness against various human pathogens.

Synthesis of Nucleosides

This compound has been utilized in the synthesis of disaccharide nucleosides through O-glycosylation reactions. The compound acts as a boronic ester that forms intermediates with ribonucleosides, facilitating selective glycosylation .

Synthesis Table:

| Reaction Type | Yield (%) | Nucleoside Used |

|---|---|---|

| O-Glycosylation | 42 | Unprotected Adenosine |

| O-Glycosylation | 30 | N-Protected Adenosine |

Observations:

- The unprotected form yields better results than its protected counterpart, indicating the importance of the molecular structure in reaction efficiency.

Molecular Transport Studies

Boronic acids, including this compound, have been studied for their ability to promote the transport of biomolecules across membranes. This property is particularly relevant in drug delivery systems where selective transport mechanisms are crucial .

Transport Mechanism Insights:

- Boronic acids can form cyclic boronate esters with diols present in biomolecules, aiding in their transport through lipid membranes.

Quantification Methods in Clinical Studies

Adenosine derivatives are critical in clinical diagnostics, particularly for quantifying nucleotide levels in biological samples. A validated LC-MS/MS method has been developed to measure adenosine and its derivatives accurately .

Quantification Results:

| Nucleotide | Concentration Range (pmol/sample) |

|---|---|

| Adenosine | 10–2000 |

| Guanosine | 1.0–200 |

| Inosine | 0.25–50 |

Conclusion:

This method allows for simultaneous measurement of mono- and triphosphate forms of nucleotides, enhancing clinical research capabilities.

Applications in Organic Synthesis

In organic chemistry, this compound is employed as a reagent in various synthetic pathways. Its role as a catalyst and reactant facilitates complex organic transformations, such as Suzuki coupling reactions .

Synthetic Applications Table:

| Reaction Type | Role | Outcome |

|---|---|---|

| Suzuki Coupling | Catalyst | Formation of halonucleoside analogues |

| Aldol Reactions | Reactant | Access to boron enolates |

Case Study 1: Prodrug Development

A study highlighted the potential of this compound in creating prodrugs with enhanced pharmacokinetic profiles. By leveraging its unique activation mechanism, researchers were able to develop compounds with improved solubility and metabolic stability.

Case Study 2: Nucleotide Quantification

The application of LC-MS/MS methods using adenosine derivatives allowed researchers to assess nucleotide levels in patients with metabolic disorders. This approach provided insights into cellular energy states and disease mechanisms.

Mechanism of Action

Adenosine-2’,3’-O-phenylboronate exerts its effects by binding to adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. This binding influences various metabolic pathways, interacting with enzymes and cofactors essential for nucleotide metabolism. The compound’s interaction with thermosensitive copolymers also highlights its role in modulating phase transition temperatures and binding affinities.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Shares the phenylboronate functional group and is used in similar applications for binding cis-diol containing molecules.

Catechol: Another compound that interacts with phenylboronate groups, used in binding studies.

Uniqueness

Adenosine-2’,3’-O-phenylboronate is unique due to its specific influence on adenosine receptors and its role in nucleotide metabolism. Its ability to bind to thermosensitive copolymers and influence phase transition temperatures sets it apart from other similar compounds.

Biological Activity

Adenosine-2',3'-O-phenylboronate is a boron-containing derivative of adenosine, a nucleoside that plays critical roles in various biological processes. This compound is notable for its unique interactions with biological molecules, particularly in the context of drug development and therapeutic applications. The following sections will explore its synthesis, binding properties, biological activities, and implications in research.

Synthesis

This compound can be synthesized through various methods involving the protection of hydroxyl groups and subsequent reactions with phenylboronic acid. The synthesis typically involves:

- Protection of Hydroxyl Groups : The 2',3'-cis-diol of adenosine is temporarily protected to facilitate selective reactions.

- Boronic Acid Reaction : The protected adenosine is reacted with phenylboronic acid to form the desired boronate ester.

This method allows for regioselective modifications that enhance the stability and reactivity of the nucleoside derivative during biological assays.

Binding Properties

The binding affinity of this compound to various biological targets has been extensively studied.

- Binding Mechanism : The compound exhibits reversible binding characteristics due to the formation of boronate complexes with hydroxyl groups on biomolecules. This interaction is crucial for its biological activity and can be quantified using models like the Langmuir isotherm, which describes the saturation binding behavior observed at different concentrations .

| Parameter | Value |

|---|---|

| Association Constant (Ka) | 1400 M |

| Saturation Binding (%) | 38% |

Biological Activity

This compound has demonstrated significant biological activities, particularly in modulating receptor functions and influencing cellular signaling pathways.

Receptor Modulation

The compound has been shown to interact with adenosine receptors, particularly the A2A subtype, which is implicated in various physiological processes including neurotransmission and immune response regulation.

- A2A Adenosine Receptor : Research indicates that adenosine binding to A2A receptors can lead to vasodilation and modulation of immune cell activity, making it a target for therapeutic interventions in conditions such as cancer and neurodegenerative diseases .

Case Studies

- Cancer Immunotherapy : Studies have explored the use of adenosine derivatives like this compound as allosteric modulators of A2A receptors to enhance immune responses against tumors . These compounds can restore normal immune function by counteracting the immunosuppressive effects mediated by high levels of endogenous adenosine in the tumor microenvironment.

- Neuropharmacology : In neurological contexts, modulation of A2A receptors by this compound has been linked to potential treatments for Parkinson's disease and depression due to its effects on dopamine signaling pathways .

Research Findings

Recent studies have focused on elucidating the conformational dynamics of A2A receptors upon ligand binding using advanced techniques such as single-molecule fluorescence resonance energy transfer (smFRET). These findings provide insights into how adenosine derivatives like this compound can influence receptor activation states and downstream signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.